Zatosetron maleate, also known by its developmental code name LY-277359 maleate, is a potent and selective antagonist of the 5-hydroxytryptamine receptor subtype 3 (5-HT3). This compound is primarily recognized for its effectiveness in managing nausea and vomiting associated with chemotherapy and surgical procedures. Zatosetron maleate is orally active and exhibits a long duration of action, making it a valuable therapeutic agent in clinical settings. Its molecular formula is with a molar mass of approximately 464.43 g/mol .
Zatosetron maleate is classified as an antiemetic due to its action on the serotonin receptors involved in gastrointestinal motility and emesis. It is synthesized from tropinone and 5-chlorosalicylic acid through a series of chemical reactions that enhance its pharmacological properties . The compound is categorized under the ATC code A04AA05, indicating its use in treating nausea and vomiting .
The synthesis of Zatosetron maleate involves several key steps, which have evolved to improve yield and efficiency over time. The initial synthetic route was complex, requiring multiple reactions. Recent methods focus on streamlining this process.
The synthesis has been optimized to address issues such as the supply of tropinone and the stereoselective formation of intermediates, enhancing compatibility with existing manufacturing processes .
Zatosetron maleate's structure includes a benzofuran ring system, which contributes to its biological activity as a serotonin receptor antagonist. The compound's molecular structure can be represented by the following data:
The compound's three-dimensional structure can be analyzed using various computational models, which help in understanding its interaction with biological targets.
Zatosetron maleate can undergo several types of chemical reactions:
Common reagents used in these reactions include methanol, hydrochloric acid, N-methylpyrrolidine, thionyl chloride, and sodium hydroxide.
Zatosetron maleate exerts its pharmacological effects primarily through antagonism at the 5-HT3 receptor. By blocking this receptor, it inhibits the signaling pathways that lead to nausea and vomiting. This mechanism highlights its role in managing symptoms associated with chemotherapy and postoperative care.
The process involves:
Preclinical studies indicate that Zatosetron maleate has a favorable pharmacokinetic profile, including prolonged action and high selectivity for the target receptor, minimizing side effects commonly associated with non-selective serotonin antagonists.
Zatosetron maleate typically appears as a white to off-white powder. Its solubility characteristics enhance its bioavailability for pharmaceutical applications.
The compound's melting point, boiling point, and other thermodynamic properties are critical for formulation development but require specific experimental determination.
Zatosetron maleate has been primarily investigated for its applications in medical settings:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1